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Compound of Interest

Compound Name: tert-Butyl but-3-yn-1-ylcarbamate

Cat. No.: B123163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

versatile synthetic building block, tert-Butyl but-3-yn-1-ylcarbamate. The information

presented herein is essential for the accurate identification and characterization of this

compound in research and development settings. This document details expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside

generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for tert-Butyl
but-3-yn-1-ylcarbamate. These values are based on established principles of spectroscopic

interpretation for the functional groups present in the molecule, namely a terminal alkyne, a

secondary carbamate, and aliphatic carbons.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data
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Protons
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-1 (HC≡) ~ 2.0 Triplet (t) ~ 2.6

H-4 (-CH₂-) ~ 2.4 Quartet of Triplets (qt) ~ 6.5, 2.6

H-5 (-CH₂-) ~ 3.3 Quartet (q) ~ 6.5

NH ~ 4.8 Broad Singlet (br s) -

-C(CH₃)₃ ~ 1.45 Singlet (s) -

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data
Carbon Chemical Shift (δ) ppm

C-1 (≡CH) ~ 70

C-2 (-C≡) ~ 82

C-4 (-CH₂-) ~ 20

C-5 (-CH₂-) ~ 40

C=O ~ 156

-C(CH₃)₃ ~ 80

-C(CH₃)₃ ~ 28

Table 3: Infrared (IR) Spectroscopy Data
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Functional Group Vibrational Mode
Expected
Absorption (cm⁻¹)

Intensity

N-H Stretch ~ 3350 Medium

≡C-H Stretch ~ 3300 Sharp, Strong

C-H (sp³) Stretch 2850 - 3000 Medium-Strong

C≡C Stretch ~ 2120 Weak-Medium

C=O Stretch ~ 1690 Strong

N-H Bend ~ 1520 Medium

C-O Stretch ~ 1160 Strong

Table 4: Mass Spectrometry (MS) Data
m/z Ion Notes

170.12 [M+H]⁺
Predicted monoisotopic mass:

169.11 Da

114.09 [M - C₄H₉]⁺ Loss of the tert-butyl group

70.06 [M - Boc]⁺
Loss of the Boc protecting

group

57.07 [C₄H₉]⁺ tert-Butyl cation

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data

for compounds such as tert-Butyl but-3-yn-1-ylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:
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High-field NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Internal standard (e.g., Tetramethylsilane, TMS)

Sample of tert-Butyl but-3-yn-1-ylcarbamate

Pipettes and vials

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of

deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in a clean, dry vial.

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

Tuning and Shimming: Tune the probe for the appropriate nucleus (¹H or ¹³C) and shim the

magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation

delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of ~240 ppm, acquisition time of ~1-2 seconds,

relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-

noise.
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Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier

transform, phase correction, and baseline correction. Reference the spectra to the TMS

signal at 0.00 ppm for ¹H and ¹³C.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)

accessory

Sample of tert-Butyl but-3-yn-1-ylcarbamate

Spatula

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the

empty ATR accessory.

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR

crystal. If it is a solid, use the pressure clamp to ensure good contact.

Spectrum Acquisition: Acquire the IR spectrum of the sample, typically over a range of 4000-

400 cm⁻¹. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ for a good quality spectrum.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Materials:

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

HPLC-grade solvent (e.g., methanol or acetonitrile)

Sample of tert-Butyl but-3-yn-1-ylcarbamate

Vials and syringes

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a

suitable solvent like methanol or acetonitrile.

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the

ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and

temperature) to optimal values for the analyte.

Sample Infusion: Introduce the sample solution into the mass spectrometer via direct

infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range

(e.g., 50-500 Da).

Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and major fragment

ions.

Visualizations
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of tert-Butyl but-3-yn-1-
ylcarbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123163#spectroscopic-data-for-tert-butyl-but-3-yn-1-
ylcarbamate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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